N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-22(19)11-5-10-17(22)14-7-4-6-13(12-14)16-23(20,21)15-8-2-1-3-9-15/h1-4,6-9,12,16H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPRRAHAOHNJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific electrophile used.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzenesulfonamide Derivatives
Substituent Diversity and Physicochemical Properties
The benzenesulfonamide core is highly modular, with substituents dictating solubility, stability, and target affinity. Below is a comparative analysis with structurally related compounds:
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects : The 1,1-dioxidoisothiazolidin-2-yl group is strongly electron-withdrawing, which may increase the acidity of the sulfonamide NH group compared to derivatives like N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide, where hydroxyl and alkyl groups are electron-donating .
- Aromatic Interactions: Compounds with benzimidazolyl or pyrazolo-pyrimidinyl substituents (e.g., ) likely exhibit stronger π-π stacking with target proteins compared to the isothiazolidinone dioxide group, which lacks aromaticity.
- Stability : Azide-containing derivatives (e.g., ) are prone to decomposition under physiological conditions, whereas the sulfone group in the target compound may improve oxidative stability.
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dioxidoisothiazolidine moiety linked to a phenyl group and further connected to a benzenesulfonamide. The general formula can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction conditions include:
- Temperature: Room temperature or slightly elevated
- Atmosphere: Inert atmosphere (nitrogen or argon)
- Monitoring Techniques: Thin-layer chromatography (TLC) for reaction progress
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The inhibition of CDK2 leads to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase. This mechanism is crucial for preventing the proliferation of cancer cells.
Mode of Action:
- Binds to the ATP-binding pocket of CDK2
- Inhibits kinase activity, leading to reduced cell division
Pharmacological Properties
The compound exhibits various pharmacological properties:
- Antimicrobial Activity: Exhibits potential antibacterial effects due to its sulfonamide structure.
- Antitumor Activity: Preliminary studies suggest efficacy in inhibiting tumor growth by affecting cell cycle dynamics.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
-
Antibacterial Studies:
- In vitro assays demonstrated significant antibacterial activity against various strains, indicating its potential as an antimicrobial agent .
- Antitumor Studies:
Data Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | Observations |
|---|---|---|
| Antibacterial | Various bacterial strains | Significant inhibition observed in vitro |
| Antitumor | CDK2 inhibition | Induces cell cycle arrest in cancer cells |
| Enzyme Inhibition | Cyclin-dependent kinases | Prevents ATP binding, reducing kinase activity |
Q & A
Q. Basic: What are the critical parameters for optimizing the synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of:
- Temperature : Exothermic reactions (e.g., acylation or sulfonamide coupling) must be conducted at 0–5°C initially, followed by gradual warming to room temperature to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, dimethylformamide) enhance reactivity in nucleophilic substitutions, while ethanol facilitates crystallization .
- Reagent Ratios : Stoichiometric excess (1.2–1.5 equiv) of acyl chlorides or sulfonyl chlorides ensures complete conversion of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted starting materials .
Q. Basic: Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
Q. Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) of sulfonamide derivatives like this compound?
Methodological Answer:
Contradictions arise from divergent assay conditions or cellular contexts. To address this:
- Dose-Response Profiling : Compare IC₅₀ values across cell lines (e.g., cancer vs. bacterial models) to identify selectivity thresholds .
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate enzyme targets (e.g., CDKs for anticancer effects, dihydropteroate synthase for antimicrobial activity) .
- Structural Analog Testing : Synthesize derivatives lacking specific groups (e.g., nitro or chloro substituents) to isolate contributions to bioactivity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide) to identify conserved structure-activity relationships .
Q. Advanced: What experimental approaches are recommended to elucidate the target specificity of this compound when initial binding assays show promiscuity?
Methodological Answer:
- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to identify stabilized targets (e.g., kinases, proteases) .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells under physiological conditions .
- Competitive Binding Studies : Use fluorescent probes (e.g., ATP-γ-S for kinases) to quantify displacement by the compound .
- Computational Docking : Map binding poses using Schrödinger Suite or AutoDock to predict off-target interactions .
Q. Advanced: How should researchers design structure-activity relationship (SAR) studies to improve the pharmacokinetic profile of this compound analogs?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP from >3.5 to 1.5–2.5, enhancing solubility .
- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolic soft spots (e.g., benzylic oxidation) .
- Pro-drug Strategies : Mask polar groups (e.g., sulfonamide) with ester linkages to improve oral bioavailability .
- In Vivo PK/PD Modeling : Correlate plasma concentration-time profiles (AUC, Cmax) with efficacy in rodent models .
Q. Advanced: What strategies mitigate synthetic challenges in introducing the 1,1-dioxidoisothiazolidine moiety during this compound synthesis?
Methodological Answer:
- Oxidation Control : Use H₂O₂ in acetic acid at 40–50°C to oxidize isothiazolidine to the sulfone without over-oxidation .
- Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) during sulfonamide coupling to prevent side reactions .
- Microwave-Assisted Synthesis : Accelerate ring-closing steps (e.g., forming isothiazolidine) under controlled microwave irradiation (150°C, 30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
